6-Amino-2-(2-nitrophenyl)-5,8-quinolinedione
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Overview
Description
6-amino-2-(2-nitrophenyl)quinoline-5,8-dione is a complex organic compound with the molecular formula C15H9N3O4 and a molecular weight of 295.25 g/mol . This compound is characterized by its quinoline core structure, which is substituted with an amino group at the 6-position and a nitrophenyl group at the 2-position. The presence of these functional groups imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-2-(2-nitrophenyl)quinoline-5,8-dione typically involves multi-step organic reactions. One common method includes the nitration of 2-phenylquinoline-5,8-dione followed by the reduction of the nitro group to an amino group. The reaction conditions often involve the use of strong acids for nitration and reducing agents such as tin(II) chloride or iron in the presence of hydrochloric acid for the reduction step .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like recrystallization or chromatography may also be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
6-amino-2-(2-nitrophenyl)quinoline-5,8-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The amino and nitro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as tin(II) chloride or iron in hydrochloric acid are commonly used.
Substitution: Nucleophilic reagents like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents .
Scientific Research Applications
6-amino-2-(2-nitrophenyl)quinoline-5,8-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-amino-2-(2-nitrophenyl)quinoline-5,8-dione involves its interaction with specific molecular targets and pathways. For example, derivatives of this compound have been shown to inhibit NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme involved in cellular redox regulation. This inhibition can lead to increased levels of reactive oxygen species (ROS) and induce apoptosis in cancer cells . The compound’s ability to interact with various cellular targets makes it a promising candidate for further research in drug development.
Comparison with Similar Compounds
Similar Compounds
Quinoline-5,8-dione: A simpler analog without the amino and nitrophenyl substituents.
Isoquinoline-5,8-dione: An isomeric compound with a similar core structure but different substitution pattern.
Aminovinyl derivatives of quinoline-5,8-dione: Compounds with vinyl groups attached to the quinoline core.
Uniqueness
6-amino-2-(2-nitrophenyl)quinoline-5,8-dione is unique due to the presence of both amino and nitrophenyl groups, which impart distinct chemical reactivity and biological activity.
Properties
CAS No. |
61472-37-5 |
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Molecular Formula |
C15H9N3O4 |
Molecular Weight |
295.25 g/mol |
IUPAC Name |
6-amino-2-(2-nitrophenyl)quinoline-5,8-dione |
InChI |
InChI=1S/C15H9N3O4/c16-10-7-13(19)14-9(15(10)20)5-6-11(17-14)8-3-1-2-4-12(8)18(21)22/h1-7H,16H2 |
InChI Key |
JVMAQRZJIRPHCW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=C(C=C2)C(=O)C(=CC3=O)N)[N+](=O)[O-] |
Origin of Product |
United States |
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